Dyrk1A/|A-synuclein-IN-1

Dual inhibitor DYRK1A α-synuclein aggregation

Dyrk1A/α-synuclein-IN-1 (Compound b1) uniquely combines DYRK1A kinase inhibition (IC50 177 nM) with direct suppression of α-synuclein aggregation (IC50 10.5 μM). Unlike harmine or standalone αSyn inhibitors, this 6-hydroxybenzothiazole urea offers an integrated bifunctional mechanism validated in SH-SY5Y neuroprotection assays against α-synuclein and 6-OHDA toxicity. Essential for dissecting tau/αSyn interplay in Parkinson's disease, Alzheimer's, and Down syndrome models. Request a quote for batch-specific purity data and CNS penetration profiles to advance your dual-target neurodegenerative research.

Molecular Formula C20H21N5O3S
Molecular Weight 411.5 g/mol
Cat. No. B12418435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDyrk1A/|A-synuclein-IN-1
Molecular FormulaC20H21N5O3S
Molecular Weight411.5 g/mol
Structural Identifiers
SMILESC1CNCCC1C(=O)NC2=CC=C(C=C2)NC(=O)NC3=NC4=C(S3)C=C(C=C4)O
InChIInChI=1S/C20H21N5O3S/c26-15-5-6-16-17(11-15)29-20(24-16)25-19(28)23-14-3-1-13(2-4-14)22-18(27)12-7-9-21-10-8-12/h1-6,11-12,21,26H,7-10H2,(H,22,27)(H2,23,24,25,28)
InChIKeyATNNUKBJZFOVTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dyrk1A/α-synuclein-IN-1: A Dual-Action Inhibitor for Neurodegenerative Disease Research


Dyrk1A/α-synuclein-IN-1 (Compound b1) is a dual inhibitor of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and α-synuclein aggregation [1]. It belongs to the 6-hydroxybenzothiazole urea derivative class and has a molecular formula of C20H21N5O3S and a molecular weight of 411.48 g/mol . The compound is supplied as a solid and is intended for research use only . Unlike single-target inhibitors, it addresses two pathological hallmarks implicated in neurodegenerative disorders, namely tau/α-synuclein phosphorylation and protein aggregation [1].

Why Dyrk1A/α-synuclein-IN-1 Cannot Be Substituted with General DYRK1A or α-Synuclein Inhibitors


General substitution with a standard DYRK1A inhibitor (e.g., harmine) or a dedicated α-synuclein aggregation inhibitor (e.g., α-Synuclein inhibitor 4) fails to replicate the integrated therapeutic profile of Dyrk1A/α-synuclein-IN-1. Evidence shows that while harmine potently inhibits DYRK1A (IC50 ~80 nM), it does not suppress α-synuclein aggregation [1]. Conversely, highly potent α-synuclein aggregation inhibitors (IC50 ~1 μM) lack DYRK1A inhibitory activity and the corresponding downstream effects on tau phosphorylation and neuroprotection . Dyrk1A/α-synuclein-IN-1 uniquely combines both activities within a single molecule, offering a bifunctional mechanism that cannot be achieved by simply mixing two separate inhibitors [1]. This dual action is critical for models where both kinase overactivity and protein aggregation contribute to pathology [1].

Dyrk1A/α-synuclein-IN-1: Quantitative Differentiation from Closest Comparators


Dual Inhibition: DYRK1A Kinase vs. α-Synuclein Aggregation

Dyrk1A/α-synuclein-IN-1 (b1) inhibits DYRK1A with an IC50 of 177 nM and α-synuclein aggregation with an IC50 of 10.5 µM [1]. In contrast, the classic DYRK1A inhibitor harmine (IC50 ~80 nM) does not inhibit α-synuclein aggregation , while the highly potent α-synuclein aggregation inhibitor α-Synuclein inhibitor 4 (IC50 0.98 µM) lacks DYRK1A activity .

Dual inhibitor DYRK1A α-synuclein aggregation

Neuroprotection Against α-Synuclein-Induced Cytotoxicity

In SH-SY5Y neuroblastoma cells, Dyrk1A/α-synuclein-IN-1 (b1) protected against α-synuclein-induced cytotoxicity, whereas the DYRK1A reference inhibitor harmine failed to confer protection [1]. This indicates that the neuroprotective effect observed with b1 is likely due to its additional α-synuclein aggregation inhibitory activity [1].

Neuroprotection α-synuclein SH-SY5Y

Efficacy Against 6-Hydroxydopamine-Induced Neurotoxicity

Dyrk1A/α-synuclein-IN-1 (b1) was more efficient than harmine in protecting SH-SY5Y cells against 6-hydroxydopamine (6-OHDA)-induced cell death [1]. This neuroprotective effect was previously correlated with DYRK1A inactivation in cells but had not been verified with chemical inhibitors [1].

Neuroprotection 6-OHDA SH-SY5Y

Comparison with Closely Related Dual Inhibitor Dyrk1A/α-synuclein-IN-2 (b20)

Dyrk1A/α-synuclein-IN-1 (b1) and Dyrk1A/α-synuclein-IN-2 (b20) are structurally related dual inhibitors from the same series [1]. b1 exhibits an α-synuclein aggregation IC50 of 10.5 µM, while b20 is more potent in this assay with an IC50 of 7.8 µM [1]. However, b1 demonstrated greater efficacy than b20 in protecting against 6-OHDA-induced neurotoxicity [1], highlighting divergent functional profiles despite similar dual-targeting capabilities.

Dual inhibitor Structure-activity relationship α-synuclein aggregation

Predicted CNS Penetration

Dyrk1A/α-synuclein-IN-1 is predicted to have high CNS penetration [1]. This in silico property is consistent with its neuroprotective activity observed in cellular models [2]. While not a direct comparator-based metric, it distinguishes the compound from many peripherally restricted kinase inhibitors.

Blood-brain barrier CNS penetration In silico prediction

Optimal Application Scenarios for Dyrk1A/α-synuclein-IN-1 in Neurodegenerative Disease Research


Parkinson's Disease Cellular Models with α-Synuclein Aggregation and Oxidative Stress

Dyrk1A/α-synuclein-IN-1 is ideally suited for in vitro Parkinson's disease models that incorporate both α-synuclein pathology and oxidative stress. Its dual inhibition of DYRK1A and α-synuclein aggregation, combined with demonstrated neuroprotection in SH-SY5Y cells against α-synuclein and 6-OHDA toxicity [1], makes it a superior tool over single-target inhibitors for dissecting the interplay between kinase activity and protein aggregation.

Down Syndrome and Alzheimer's Disease Research Requiring Dual Kinase/Aggregation Inhibition

Given the established role of DYRK1A in Down syndrome-related Alzheimer's disease pathology [1] and the emerging links between α-synuclein and AD, Dyrk1A/α-synuclein-IN-1 provides a valuable chemical probe. Its ability to simultaneously address tau phosphorylation (via DYRK1A) and α-synuclein aggregation [1] is particularly relevant for models of mixed proteinopathy.

Comparative Pharmacology Studies Between Dual and Single-Target Inhibitors

This compound serves as a critical reference molecule in studies comparing the efficacy of dual DYRK1A/α-synuclein inhibition against single-target agents like harmine or selective α-synuclein aggregation inhibitors [1]. Its well-characterized profile enables rigorous assessment of the added value of bifunctional mechanisms in neurodegenerative disease models [1].

Structure-Activity Relationship (SAR) Studies on 6-Hydroxybenzothiazole Urea Derivatives

As a key member of the 6-hydroxybenzothiazole urea series [1], Dyrk1A/α-synuclein-IN-1 (b1) is essential for SAR investigations aimed at optimizing DYRK1A potency, α-synuclein aggregation inhibition, and neuroprotective efficacy. Direct comparison with analogs like b20 and b27 [1] informs medicinal chemistry efforts to develop improved dual inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dyrk1A/|A-synuclein-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.